![molecular formula C16H20N2O3 B7554788 3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid, also known as JNJ-1661010, is a novel and potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate pain, mood, and other physiological processes. By inhibiting FAAH, JNJ-1661010 can increase the levels of endocannabinoids and produce analgesic and anti-inflammatory effects.
Mécanisme D'action
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid inhibits FAAH by binding to its active site and preventing it from hydrolyzing endocannabinoids. This leads to the accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which can activate cannabinoid receptors CB1 and CB2. CB1 receptors are mainly expressed in the brain and modulate pain, mood, and other functions, while CB2 receptors are mainly expressed in the immune system and modulate inflammation and immune responses. The activation of CB1 and CB2 receptors by endocannabinoids produces analgesic, anti-inflammatory, anxiolytic, and other effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of endocannabinoids in various tissues and fluids, including plasma, brain, spinal cord, and peripheral nerves. It also produces dose-dependent analgesic effects in various pain models, with a duration of action of several hours. The analgesic effects are mediated by CB1 receptors, as they are blocked by CB1 antagonists such as rimonabant. This compound also produces anti-inflammatory effects in various models of acute and chronic inflammation, with a reduction in cytokine levels, leukocyte infiltration, and tissue damage. The anti-inflammatory effects are mediated by CB2 receptors, as they are blocked by CB2 antagonists such as AM630. This compound has a good safety profile in preclinical studies, with no major adverse effects on behavior, cognition, or vital signs.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid has several advantages for lab experiments, such as its potency, selectivity, and long duration of action. It can produce robust and reproducible effects in various assays and models, with a wide range of concentrations and administration routes. It can also be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. However, this compound has some limitations for lab experiments, such as its cost, availability, and specificity. It is a patented compound that may require licensing or collaboration with the manufacturer. It also inhibits other enzymes besides FAAH, such as monoacylglycerol lipase (MAGL), which may complicate the interpretation of results.
Orientations Futures
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid has several potential future directions for research and development, such as:
1. Clinical trials in humans for pain, inflammation, anxiety, and other disorders.
2. Optimization of the synthesis and formulation of this compound for better pharmacokinetics and bioavailability.
3. Evaluation of the safety and efficacy of this compound in combination with other drugs or therapies.
4. Investigation of the role of FAAH and endocannabinoids in various physiological and pathological processes.
5. Development of other FAAH inhibitors with different chemical structures and properties.
6. Identification of biomarkers for FAAH inhibition and endocannabinoid modulation.
7. Exploration of the potential of this compound for veterinary medicine and animal welfare.
8. Examination of the effects of this compound on the microbiome and gut-brain axis.
9. Comparison of this compound with other cannabinoid-based drugs and natural compounds.
10. Integration of this compound with personalized medicine and precision health approaches.
In conclusion, this compound is a promising and innovative compound that has the potential to revolutionize the treatment of pain, inflammation, anxiety, and other disorders. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and collaboration are needed to fully explore the therapeutic potential of this compound and its impact on human health and well-being.
Méthodes De Synthèse
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid can be synthesized by a multi-step process starting from commercially available starting materials. The key step involves the coupling of a pyridine derivative and a piperidine derivative to form the desired product. The synthesis has been optimized to produce high yields and purity, and the product has been characterized by various analytical techniques such as NMR, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid has been extensively studied in preclinical models of pain, inflammation, anxiety, and other disorders. It has been shown to produce potent and long-lasting analgesic effects in various pain models, including acute, inflammatory, neuropathic, and cancer-related pain. It also has anti-inflammatory effects in models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. In addition, this compound has anxiolytic and antidepressant-like effects in models of anxiety and depression. These effects are mediated by the increased levels of endocannabinoids, which activate cannabinoid receptors in the brain and peripheral tissues.
Propriétés
IUPAC Name |
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(8-6-13-4-3-10-17-12-13)18-11-2-1-5-14(18)7-9-16(20)21/h3-4,6,8,10,12,14H,1-2,5,7,9,11H2,(H,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOFGVMGMCVMPA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)/C=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
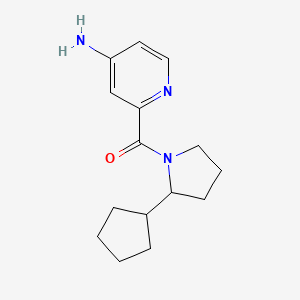
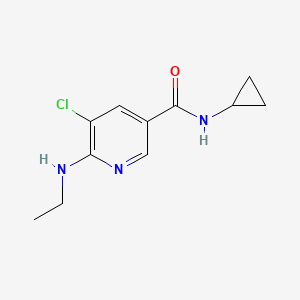
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
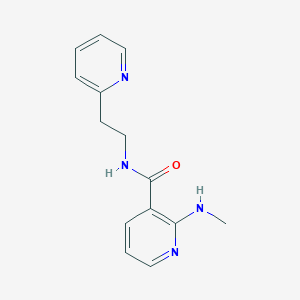
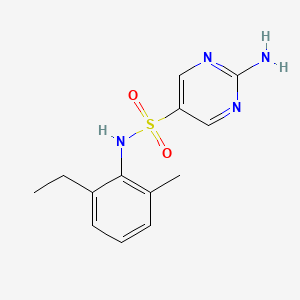

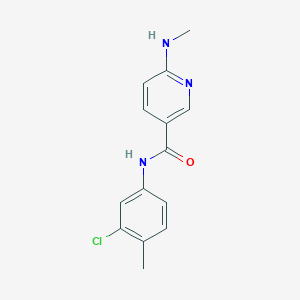
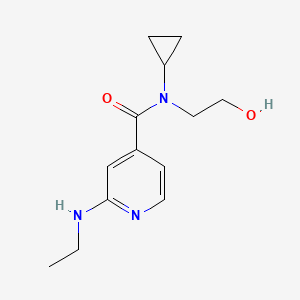
![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)


![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)